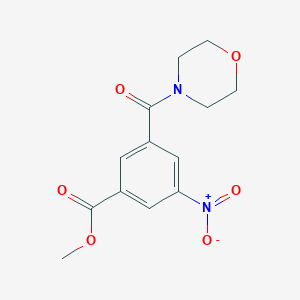

Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate” is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.27 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate” consists of a morpholin-4-ylcarbonyl group attached to a benzoate group . The InChI code for this compound is 1S/C13H15NO4/c1-17-13(16)11-4-2-3-10(9-11)12(15)14-5-7-18-8-6-14/h2-4,9H,5-8H2,1H3 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Synthesis of Benzimidazoles : Benzimidazoles containing a morpholine skeleton synthesized from 5-morpholin-4-yl-2-nitroaniline exhibit significant in vitro antioxidant activities and α-glucosidase inhibitory potential (Özil, Parlak, & Baltaş, 2018).

- Benzamides with Tranquilizing and Analgesic Effects : Synthesized 3:4:5-Trimethoxybenzamides, particularly with morpholine, showed notable tranquilizing and analgesic effects (Vargha et al., 1962).

- Transformation to Benzimidazole Derivatives : Methyl 2-chloro-5-nitrobenzoate's reaction with o-phenylenediamine in the presence of morpholine resulted in novel transformations to benzimidazole derivatives (Nagarajan & Shah, 1976).

Pharmacological Investigations

- PET Imaging Agent in Parkinson's Disease : A synthesis of a potential PET imaging agent for Parkinson's disease involving morpholine was developed (Wang, Gao, Xu, & Zheng, 2017).

- Antibacterial Activity : Compounds synthesized from nitrobenzoic acids and morpholine were tested for in vitro antibacterial activity, showing limited results (Heppell & Al-Rawi, 2015).

Chemical Synthesis and Structural Analysis

- Morpholinium Nitrobenzoates : Studies on the crystal structure of morpholinium nitrobenzoates revealed insights into molecular arrangements and hydrogen bonding patterns (Ishida, Rahman, & Kashino, 2001).

- Synthesis of Gastroprokinetic Agent Metabolites : Synthetic processes were developed to confirm the structures of minor metabolites of mosapride, involving morpholine (Kato, Morie, & Yoshida, 1996).

Corrosion Inhibition and Fluorescent Probing

- Corrosion Inhibition : Novel 8-hydroxyquinoline derivatives with morpholine showed effectiveness as corrosion inhibitors for mild steel (Rbaa et al., 2019).

- Fluorescent Probe for Hypoxic Cells : A 4-nitroimidazole-3-hydroxyflavone conjugate with morpholine groups was developed as a selective fluorescent probe for hypoxic cells (Feng et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-(morpholine-4-carbonyl)-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6/c1-20-13(17)10-6-9(7-11(8-10)15(18)19)12(16)14-2-4-21-5-3-14/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIJKYKQCXKFFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCOCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809721 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]-5-fluoro-1,3-benzothiazole](/img/structure/B2472666.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide](/img/structure/B2472674.png)

![N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2472677.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide](/img/structure/B2472678.png)

![3-[(2R,6S)-2,6-Dimethyl-1-piperidinyl]propanoic acid hydrochloride](/img/structure/B2472687.png)